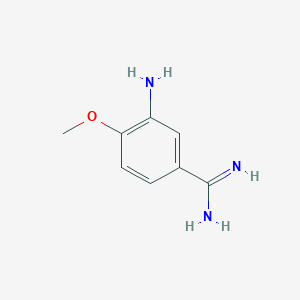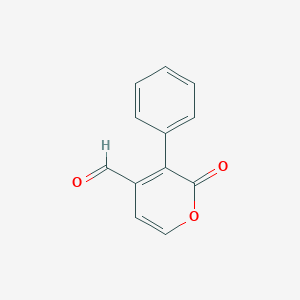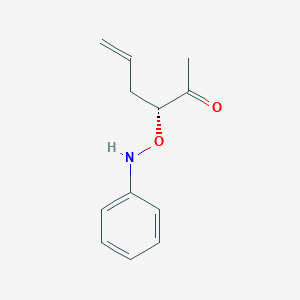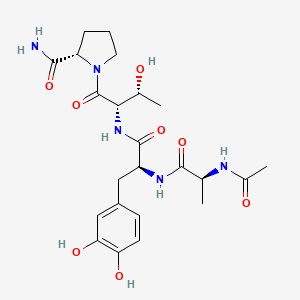![molecular formula C16H8F4 B12521678 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene CAS No. 797047-88-2](/img/structure/B12521678.png)
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of multiple fluorine atoms and ethynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 3,4-difluorophenylacetylene with a suitable boron reagent under the catalysis of palladium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties
作用机制
The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Known for its selective inhibition of Raf kinases.
4-[(3,5-Difluorophenyl)ethynyl]-2-methylquinazoline: Another compound with similar structural features and potential bioactivity.
Uniqueness
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
797047-88-2 |
|---|---|
分子式 |
C16H8F4 |
分子量 |
276.23 g/mol |
IUPAC 名称 |
2-[2-(3,4-difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C16H8F4/c1-2-10-7-14(18)12(15(19)8-10)5-3-11-4-6-13(17)16(20)9-11/h2,4,6-9H,1H2 |
InChI 键 |
BMQXKNQWECNANJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)



![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)


![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)

